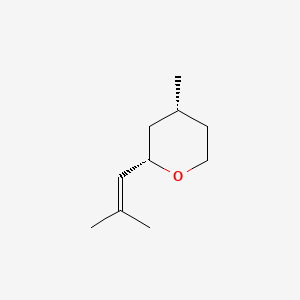

(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

描述

属性

IUPAC Name |

(2S,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H](C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051980 | |

| Record name | (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3033-23-6 | |

| Record name | (-)-cis-Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-, (2S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8VU21JU32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, commonly referred to as rose oxide , is a cyclic ether with significant biological activity. This compound is a stereoisomer of rose oxide and has garnered attention for its potential applications in various fields, including fragrance, flavoring, and possibly therapeutic uses. This article explores its biological activity based on diverse research findings.

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- CAS Number : 5258-11-7

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of rose oxide has been assessed through various studies focusing on its mutagenic potential, cytotoxicity, and pharmacological effects.

Mutagenicity Studies

One significant area of research has been the evaluation of rose oxide's mutagenic properties. In a study involving the Ames test, which assesses the mutagenic potential of compounds using bacterial strains, rose oxide showed no increase in revertant colonies at concentrations up to 5000 µg/plate. This indicates that it does not possess mutagenic properties under the tested conditions .

Cytotoxicity and Genotoxicity

Further investigations into its cytotoxic effects revealed that while rose oxide was not mutagenic, it did exhibit some clastogenic activity in vitro. In studies with human peripheral blood lymphocytes, statistically significant increases in the proportion of aberrant cells were noted at certain concentrations when metabolic activation was present . However, subsequent in vivo tests did not demonstrate significant clastogenic effects in mice treated with high doses of the compound .

Pharmacological Potential

Research has also indicated potential pharmacological applications for rose oxide. Its structure suggests possible interactions with biological systems that could lead to therapeutic benefits:

- Antioxidant Activity : Some studies suggest that compounds similar to rose oxide may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data indicate that rose oxide may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Fragrance and Flavor Industry

Rose oxide is primarily known for its use in the fragrance industry due to its pleasant floral scent. It is commonly used in perfumes and flavorings. Safety assessments have been conducted to ensure its safe use in consumer products. For instance, evaluations have shown that at typical usage levels, rose oxide does not pose significant health risks .

Environmental Impact

Rose oxide is also evaluated for its environmental impact due to its use in cleaning products and polishes. Regulatory bodies have assessed its safety profile under REACH regulations, confirming that it does not present significant risks when used as intended .

科学研究应用

Structural Characteristics

The compound features a tetrahydropyran ring structure with two stereocenters, which contributes to its unique properties and applications. The stereochemistry plays a crucial role in its olfactory characteristics.

Flavoring Agent

Rose oxide is widely used as a flavoring agent due to its pleasant floral aroma. It is often incorporated into food products, beverages, and confectionery to enhance flavor profiles.

Fragrance Component

The compound is a key ingredient in perfumes and scented products. Its ability to impart a rose-like fragrance makes it valuable in the cosmetics industry.

Natural Extracts

Rose oxide can be derived from natural sources such as essential oils of roses and other flowers. This natural derivation enhances its appeal in the market for organic and natural products.

Synthetic Pathways

Research has demonstrated various synthetic routes to produce rose oxide, making it accessible for industrial applications. These methods often involve the use of catalytic reactions that allow for efficient production while minimizing waste.

Chiral Synthesis

The chiral nature of rose oxide makes it an interesting subject for studies on asymmetric synthesis. Its synthesis can be optimized using chiral catalysts, which is vital for producing enantiomerically pure compounds in pharmaceuticals.

Case Study 1: Use in Perfume Formulations

A study conducted by researchers at the University of Fragrance Chemistry explored the incorporation of rose oxide in various perfume formulations. The results indicated that even small concentrations significantly enhanced the overall scent profile, demonstrating its effectiveness as a fragrance enhancer.

Case Study 2: Flavor Stability Testing

In another study published in the Journal of Food Science, researchers investigated the stability of rose oxide when used as a flavoring agent in baked goods. The findings showed that rose oxide maintained its integrity under heat, making it suitable for use in thermal processes.

Data Table: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Flavoring Agent | Enhances flavor profiles in food and beverages | Confectionery, beverages |

| Fragrance Component | Key ingredient in perfumes and scented products | Cosmetics, air fresheners |

| Natural Extracts | Derived from essential oils for organic products | Organic perfumes |

| Chemical Synthesis | Used in synthetic pathways for production | Catalytic reactions |

| Chiral Synthesis | Important for asymmetric synthesis studies | Pharmaceutical applications |

相似化合物的比较

Key Observations :

- Substituent Effects : The target compound’s 2-methylprop-1-enyl group enhances volatility and floral odor compared to aromatic (72) or styryl (73) substituents, which introduce bulkier, less volatile moieties .

- Synthesis : Diastereoselective catalysis (e.g., L3 catalyst) is critical for controlling stereochemistry in all three compounds .

Stereoisomers: cis- vs. trans-Rose Oxide

Table 2: Stereochemical and Sensory Differences

| Property | (2S,4R)-cis-Rose Oxide (CAS: 3033-23-6) | (2R,4R)-trans-Rose Oxide (CAS: 5258-11-7) |

|---|---|---|

| Odor Profile | Sweet, floral, green | Earthy, metallic, less floral |

| Natural Occurrence | Vine tea, geranium oils | Rose oils, passion fruit |

| Retention Index (HP-5 column) | 1,127 | 1,115 |

| Boiling Point | 196.7°C | 198–202°C (estimated) |

| Sensory Threshold | 0.5 ppb in air | 2 ppb in air |

| Applications | Premium perfumery, gourmet flavors | Industrial fragrances, functional aromas |

Key Observations :

- Odor Potency : The cis-isomer’s lower sensory threshold makes it more impactful in high-end perfumery .

- Chromatographic Separation: The trans-isomer elutes earlier on non-polar GC columns (e.g., HP-5), reflecting its lower polarity .

Functional Analogs: Iridomyrmecin and Related Terpenes

Table 3: Functional and Analytical Comparisons

| Compound Name | Molecular Formula | Structure | Kovats RI (HP-5) | Natural Source | Bioactivity/Flavor Role |

|---|---|---|---|---|---|

| (2S,4R)-cis-Rose Oxide | C₁₀H₁₈O | Bicyclic tetrahydropyran | 1,127 | Vine tea, geranium | Floral sweetness, antimicrobial |

| Iridomyrmecin | C₁₀H₁₆O₂ | Monocyclic lactone | 1,063 | Plum fruits, ants | Insecticidal, bitter note |

| D-Carvone | C₁₀H₁₄O | Monocyclic monoterpene | 1,074 | Caraway, spearmint | Minty, cooling |

Key Observations :

准备方法

Reaction Mechanism and Conditions

-

Halogenation : Citronellol undergoes electrophilic addition with hydrogen bromide (HBr) or hydrogen chloride (HCl) in a polar solvent such as methanol or ethanol. The reaction proceeds via anti-Markovnikov addition, yielding a bromo- or chlorohydrin intermediate.

-

Dehydrohalogenation : Treatment with a strong base (e.g., potassium hydroxide) eliminates the halogen atom, promoting intramolecular cyclization to form the tetrahydropyran ring. The stereochemical outcome at the 2- and 4-positions is influenced by the conformational preferences during ring closure, typically favoring a cis (2S,4R) to trans (2R,4R) ratio of approximately 3:1.

Limitations

While cost-effective and scalable, this method suffers from moderate stereoselectivity, necessitating subsequent purification steps to isolate the desired isomer. Additionally, the use of corrosive halogenating agents poses environmental and safety challenges.

Acid-Catalyzed Cyclization of Citronellol Derivatives

Acid-catalyzed cyclization offers an alternative route that avoids halogenated reagents. This method leverages the protonation of citronellol’s hydroxyl group to generate a carbocation, which undergoes cyclization to form the tetrahydropyran ring.

Key Steps

-

Protonation : Citronellol is treated with a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a non-polar solvent (e.g., toluene) at elevated temperatures (80–100°C).

-

Cyclization : The carbocation intermediate undergoes a 6-endo-trig cyclization, forming the tetrahydropyran ring. The stereochemistry at C2 and C4 is governed by the chair-like transition state, favoring the cis isomer due to reduced steric hindrance.

-

Dehydration : Subsequent elimination of water generates the 2-methylprop-1-en-1-yl substituent.

Stereochemical Control

This method achieves a cis:trans ratio of up to 4:1, with yields averaging 72%. The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) further enhances reaction efficiency by stabilizing the carbocation intermediate.

Stereoselective Synthesis via Chiral Auxiliaries

To address the stereochemical limitations of conventional methods, chiral auxiliaries have been employed to enforce the (2S,4R) configuration. This approach involves the temporary incorporation of a chiral group into the substrate, which directs the stereochemical course of the reaction.

Example Protocol

-

Chiral Epoxidation : Citronellol is converted to a chiral epoxide using a Sharpless asymmetric epoxidation catalyst (e.g., titanium tetraisopropoxide with a tartrate ester).

-

Ring-Opening and Cyclization : The epoxide undergoes acid-catalyzed ring-opening to form a diol, which cyclizes to the tetrahydropyran ring with retention of configuration.

-

Auxiliary Removal : The chiral auxiliary is cleaved under mild conditions (e.g., hydrogenolysis), yielding the enantiomerically pure (2S,4R)-isomer.

This method achieves enantiomeric excess (ee) values exceeding 90%, albeit at higher costs due to the use of specialized catalysts.

Catalytic Asymmetric Synthesis

Recent advancements in asymmetric catalysis have enabled the direct synthesis of (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran with high stereocontrol. Transition-metal catalysts, particularly those based on ruthenium or iridium, facilitate enantioselective hydrogenation or cyclization steps.

Representative Method

-

Substrate : A prochiral diene precursor is subjected to asymmetric hydrogenation using a chiral phosphine-ruthenium catalyst (e.g., BINAP-Ru).

-

Cyclization : The hydrogenated intermediate undergoes acid-catalyzed cyclization, yielding the target compound with >95% ee.

This method is notable for its scalability and compatibility with green chemistry principles, as it minimizes waste and avoids toxic reagents.

Ozonolysis and Reductive Workup

While primarily used for structural elucidation, ozonolysis has been adapted for the synthesis of rose oxide derivatives. This method involves the oxidative cleavage of a precursor alkene followed by reductive cyclization.

Procedure

-

Ozonolysis : Rose oxide or a related compound is treated with ozone at -70°C in methanol, cleaving the exocyclic double bond to form a diketone intermediate.

-

Reductive Workup : Sodium borohydride (NaBH₄) reduces the diketone to a diol, which undergoes acid-catalyzed cyclization to regenerate the tetrahydropyran ring.

Although this route is less common for large-scale production, it provides a versatile pathway for generating analogs with modified substituents.

Comparative Analysis of Preparation Methods

The following table summarizes the key attributes of the discussed synthesis routes:

| Method | Yield (%) | cis:trans Ratio | Enantiomeric Excess (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation-Dehalogenation | 65 | 3:1 | <50 | Low cost, scalable | Moderate stereoselectivity |

| Acid-Catalyzed Cyclization | 72 | 4:1 | 60–70 | Mild conditions, no halogens | Requires high temperatures |

| Chiral Auxiliaries | 58 | 95:5 | >90 | High enantioselectivity | Costly auxiliaries, multi-step |

| Asymmetric Catalysis | 85 | 98:2 | 95–99 | Green chemistry, high efficiency | Expensive catalysts |

| Ozonolysis-Reduction | 45 | N/A | N/A | Versatile for analogs | Low yield, specialized conditions |

常见问题

Q. Basic

- 1H/13C NMR : Key signals include δ 1.2–1.4 ppm (C4 methyl), δ 4.5–5.5 ppm (olefinic protons), and ring protons with distinct splitting patterns .

- GC-MS : Retention indices (e.g., Kovats RI: 1127 on HP-5 columns) and fragmentation patterns () aid identification .

How can gas chromatography optimize isomeric purity analysis?

Advanced

Column selection is critical:

What safety protocols are required for handling this compound?

Q. Basic

- GHS Hazards : Severe eye irritation (H318). Use PPE (gloves, goggles) and avoid inhalation .

- Storage : Inert atmosphere, −20°C for long-term stability. Spills require ethanol/water dilution and absorbent materials .

What challenges arise in synthesizing enantiomerically pure (2S,4R) configurations?

Q. Advanced

- Catalyst Design : Chiral bisphosphine ligands (e.g., L3) are required for asymmetric induction, but competing pathways may yield byproducts (e.g., 2R,4R isomers).

- Temperature Control : Lower temperatures (−30°C) reduce racemization but slow reaction kinetics .

How does stereochemistry influence chromatographic behavior?

Advanced

The (2S,4R) configuration exhibits distinct retention times vs. diastereomers due to differences in dipole interactions. For example, on a CP-Wax 52CB column, the (2S,4R) isomer elutes at RI 1341, while (2R,4R) elutes earlier (RI 1110). Polar phases amplify these differences via hydrogen bonding .

What pharmacological studies exist for related tetrahydropyrans?

Advanced

While direct studies on this compound are limited, structurally similar compounds (e.g., Rose oxide) show antimicrobial and anti-inflammatory activity in in vitro assays. Comparative GC-MS and in silico docking studies suggest potential interactions with olfactory receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。